

Application Notes and Protocols for PCR-Based Detection of Carbapenem Resistance Genes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbapenem

Cat. No.: B1253116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem antibiotics are a last-line defense against multidrug-resistant bacterial infections. However, the emergence and global spread of **carbapenem**-resistant bacteria, primarily through the production of **carbapenemase** enzymes, pose a significant threat to public health. Rapid and accurate detection of **carbapenemase** genes is crucial for appropriate patient management, infection control, and surveillance. Polymerase Chain Reaction (PCR)-based methods offer high sensitivity and specificity for the direct detection of these resistance genes from clinical isolates and, in some cases, directly from clinical specimens.

This document provides detailed application notes and protocols for the detection of the most prevalent **carbapenemase** genes—blaKPC, blaNDM, blaVIM, blaIMP, and blaOXA-48—using conventional, multiplex, and real-time PCR assays.

Overview of PCR-Based Detection Methods

PCR-based methods for **carbapenem** resistance gene detection involve the amplification of specific DNA sequences unique to each resistance gene. The choice of method often depends on the required throughput, turnaround time, and desired level of quantification.

- Conventional PCR: This method involves the amplification of a target gene followed by detection of the amplicon using gel electrophoresis. It is a cost-effective method for

determining the presence or absence of a specific gene.

- Multiplex PCR: This technique allows for the simultaneous amplification of multiple gene targets in a single reaction, making it highly efficient for screening for the most common **carbapenemase** genes.[1][2]
- Real-Time PCR (qPCR): This method monitors the amplification of DNA in real-time, providing quantitative or semi-quantitative results. It offers a faster turnaround time and reduced risk of contamination compared to conventional PCR. Real-time PCR can be performed using either intercalating dyes like SYBR Green or fluorescently labeled probes such as TaqMan probes.[3][4][5]

Data Presentation: Performance of PCR-Based Assays

The following tables summarize the performance characteristics of various PCR-based methods for the detection of **carbapenemase** genes as reported in the literature.

Table 1: Sensitivity and Specificity of PCR-Based Assays

PCR Method	Gene Target(s)	Sensitivity (%)	Specificity (%)	Reference(s)
Multiplex Real-Time PCR	blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48	100	100	[3][6]
Commercial Multiplex PCR	blaKPC, blaVIM, blaNDM, blaOXA-48	100	99-100	
Real-Time PCR (in-house)	blaNDM-1	100	100	[5]
Xpert Carba-R Assay	blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48	Not specified	Not specified	[7][8]
Multiplex Endpoint PCR	Major carbapenemases	100	100	

Table 2: Limit of Detection (LOD) of Real-Time PCR Assays

Gene Target	LOD (copies/reaction or copies/mL)	PCR Method	Reference(s)
blaNDM, blaKPC, blaIMP, blaGES, blaOXA-48	≥20 copies/15 µL	Multiplex Real-Time PCR	[2]
blaVIM	≥10 copies/15 µL	Multiplex Real-Time PCR	[2]
blaIMP	8 x 10 ² copies/mL	Multiplex Real-Time PCR	[3]
blaOXA-48-like	4 x 10 ² copies/mL	Multiplex Real-Time PCR	[3]
blaKPC	2 x 10 ² copies/mL	Multiplex Real-Time PCR	[3]
blaVIM	4 x 10 ² copies/mL	Multiplex Real-Time PCR	[3]
blaNDM	3 x 10 ² copies/mL	Multiplex Real-Time PCR	[3]
blaNDM-1	10 plasmid molecules/reaction	Real-Time PCR (TaqMan)	[5]
Major Carbapenemase Genes	10–10 ² DNA copies/mL	SYBR Green Real- Time PCR	[9]

Experimental Protocols

DNA Extraction

A critical first step for all PCR-based assays is the extraction of high-quality DNA from bacterial isolates or clinical samples.

Protocol: DNA Extraction from Bacterial Colonies (Boiling Lysis Method)

- Colony Suspension: Aseptically pick a single, well-isolated bacterial colony from a fresh agar plate and suspend it in 100-200 µL of sterile, nuclease-free water in a microcentrifuge tube. Vortex to ensure complete suspension.
- Lysis: Place the microcentrifuge tube in a heat block at 100°C for 10 minutes to lyse the bacterial cells.
- Centrifugation: Centrifuge the lysate at 10,000-14,000 x g for 5 minutes to pellet the cell debris.
- Template Collection: Carefully transfer the supernatant containing the genomic DNA to a new sterile microcentrifuge tube. This supernatant will serve as the DNA template for the PCR reactions.
- Storage: The extracted DNA can be used immediately or stored at -20°C for later use.

Conventional Multiplex PCR for Carbapenemase Genes

This protocol is for the simultaneous detection of blaKPC, blaNDM, blaVIM, blaIMP, and blaOXA-48.

Materials:

- DNA Template (from bacterial isolate)
- Multiplex PCR Master Mix (2x)
- Forward and Reverse Primers for each gene target (see Table 3)
- Nuclease-free water
- Thermal cycler
- Agarose gel electrophoresis system

Table 3: Example Primer Sequences for Multiplex PCR

Gene Target	Primer Name	Sequence (5' to 3')	Amplicon Size (bp)
blaKPC	KPC-F	TCGCTAAACTCGAA CAGG	~785
KPC-R		TTACTGCCGTTGA CGCCCAATCC	
blaNDM	NDM-RT-F	ACACCAGTGACAAT ATCACCG	~82
NDM-RT-R		TTGGCCTTGCTGTC CTTG	
blaVIM	VIM-F	AGTGGTGAGTATCC GACAG	~261
VIM-R		ATGAAAGTGCCTGG AGAC	
blaIMP	IMP-RT-F	GAGTGGCTTAATT TCRATC	~188
IMP-UR1		GGYARCCAAACCAC TASGTTATCT	
blaOXA-48	O48-RT-F	TGTTTTGGTGGCA TCGAT	~220
O48-RT-R		GTAAMRATGCTTGG TTCGC	

Note: Primer sequences can vary between different published protocols. It is essential to validate the chosen primers for specificity and efficiency.

PCR Reaction Setup (25 µL total volume):

Component	Final Concentration	Volume
2x Multiplex PCR Master Mix	1x	12.5 µL
Forward Primer Mix (all genes)	0.2 µM each	1.0 µL
Reverse Primer Mix (all genes)	0.2 µM each	1.0 µL
DNA Template	~50 ng	2.0 µL
Nuclease-free water	-	to 25 µL

Thermal Cycling Conditions:

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	10 minutes	1
Denaturation	95	30 seconds	35
Annealing	55	30 seconds	
Extension	72	45 seconds	
Final Extension	72	10 minutes	1
Hold	4	∞	

Analysis of Results:

- Prepare a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or a safer alternative).
- Load the PCR products alongside a DNA ladder of appropriate size.
- Run the gel at a constant voltage until sufficient separation of the DNA fragments is achieved.
- Visualize the DNA bands under UV light. The presence of a band of the expected size for a particular gene indicates a positive result.

Real-Time PCR (qPCR) for Carbapenemase Genes

This section provides protocols for both SYBR Green and TaqMan-based qPCR assays.

3.1 SYBR Green-Based qPCR Protocol

Materials:

- DNA Template
- 2x SYBR Green qPCR Master Mix
- Forward and Reverse Primers for each gene target (see Table 3 or other validated primers)
- Nuclease-free water
- Real-Time PCR instrument

qPCR Reaction Setup (20 μ L total volume):

Component	Final Concentration	Volume
2x SYBR Green qPCR Master Mix	1x	10.0 μ L
Forward Primer	0.4 μ M	0.8 μ L
Reverse Primer	0.4 μ M	0.8 μ L
DNA Template	~50 ng	2.0 μ L
Nuclease-free water	-	6.4 μ L

Thermal Cycling Conditions:

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	5 minutes	1
Denaturation	95	15 seconds	40
Annealing/Extension	60	1 minute	
Melt Curve Analysis	(Refer to instrument guidelines)	1	

Analysis of Results:

- Amplification Curve: A sigmoidal amplification curve indicates successful amplification of the target gene.
- Ct Value: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. Lower Ct values generally indicate a higher initial amount of the target DNA.
- Melt Curve Analysis: A single, sharp peak at the expected melting temperature (Tm) of the amplicon confirms the specificity of the PCR product.

3.2 TaqMan Probe-Based qPCR Protocol

Materials:

- DNA Template
- 2x TaqMan Gene Expression Master Mix
- Forward and Reverse Primers for each gene target
- TaqMan Probe for each gene target (labeled with a fluorophore and a quencher)
- Nuclease-free water
- Real-Time PCR instrument

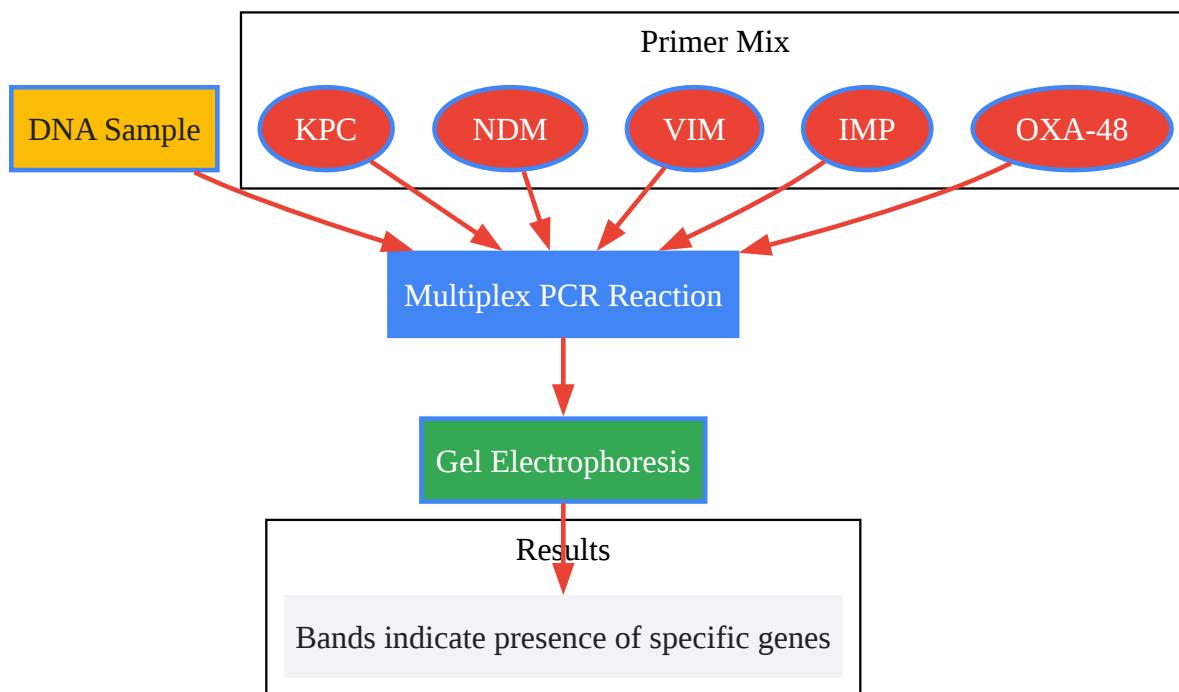
qPCR Reaction Setup (20 μ L total volume):

Component	Final Concentration	Volume
2x TaqMan Gene Expression Master Mix	1x	10.0 μ L
Forward Primer	400 nM	0.8 μ L
Reverse Primer	400 nM	0.8 μ L
TaqMan Probe	200 nM	0.4 μ L
DNA Template	~50 ng	2.0 μ L
Nuclease-free water	-	6.0 μ L


Thermal Cycling Conditions:

Step	Temperature (°C)	Time	Cycles
UNG Activation (optional)	50	2 minutes	1
Initial Denaturation	95	5 minutes	1
Denaturation	95	15 seconds	45
Annealing/Extension	60	1 minute	

Analysis of Results:


- Amplification Curve and Ct Value: Similar to the SYBR Green method, the presence of a sigmoidal amplification curve and the corresponding Ct value indicate a positive result.
- Multiplexing: Different TaqMan probes can be labeled with distinct fluorophores, allowing for the detection of multiple gene targets in a single reaction well.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for PCR-based detection of **carbapenem** resistance genes.

[Click to download full resolution via product page](#)

Caption: Logical flow of a multiplex PCR for **carbapenemase** gene detection.

Quality Control

To ensure the reliability of PCR results, the following controls should be included in each run:

- Positive Control: A known DNA sample containing the target **carbapenemase** gene(s). This control verifies that the PCR reagents and thermal cycling conditions are optimal for amplification.
- Negative Control (No Template Control - NTC): A reaction containing all the PCR components except for the DNA template. This control is used to detect any contamination of the PCR reagents.
- Internal Control (for qPCR): A non-target DNA sequence that is co-amplified with the target gene. This control helps to identify PCR inhibition in the sample.

Conclusion

PCR-based methods are powerful tools for the rapid and accurate detection of **carbapenem** resistance genes. The choice of a specific PCR format will depend on the laboratory's resources and the specific clinical or research question. The protocols and data presented in these application notes provide a comprehensive guide for the implementation of these essential diagnostic techniques. It is imperative to properly validate any in-house developed PCR assay and to follow strict quality control measures to ensure the accuracy of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Novel Multiplex Real-Time PCR Assay for Rapid Detection of Carbapenemase Genes in Carbapenem-Resistant Enterobacteriales Isolates and Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of TaqMan real-time polymerase chain reaction for the detection of the newly emerging form of carbapenem resistance gene in clinical isolates of *Escherichia coli*, *Klebsiella pneumoniae*, and *Acinetobacter baumannii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time PCR for Detection of NDM-1 Carbapenemase Genes from Spiked Stool Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of phenotypic and PCR methods for detection of carbapenemases production by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of phenotypic and PCR methods for detection of carbapenemases production by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid 65-min SYBR-Green PCR Assay for Carbapenem Resistant *Klebsiella* and *Acinetobacter* Detection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PCR-Based Detection of Carbapenem Resistance Genes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253116#using-pcr-based-methods-for-carbapenem-resistance-gene-detection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com